N'-(methylsulfonyl)-3-nitrobenzohydrazide
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Overview
Description
N’-Methanesulfonyl-3-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O5S. It is characterized by the presence of a methanesulfonyl group attached to a 3-nitrobenzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methanesulfonyl-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for N’-Methanesulfonyl-3-nitrobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-Methanesulfonyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used
Scientific Research Applications
N’-Methanesulfonyl-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-Methanesulfonyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzohydrazide: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
Methanesulfonyl Hydrazide: Lacks the nitro group, limiting its applications in redox reactions.
N’-Methanesulfonyl-4-nitrobenzohydrazide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H9N3O5S |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
N'-methylsulfonyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O5S/c1-17(15,16)10-9-8(12)6-3-2-4-7(5-6)11(13)14/h2-5,10H,1H3,(H,9,12) |
InChI Key |
FOOGDAATMBLWHM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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